1-(4-Fluorophenyl)-2-(pyrrolidin-3-yl)ethan-1-one
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Overview
Description
1-(4-Fluorophenyl)-2-(pyrrolidin-3-yl)ethan-1-one is a chemical compound that features a pyrrolidine ring substituted with a 4-fluorobenzoylmethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom in the benzoyl group can significantly alter the compound’s chemical and biological properties, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-(pyrrolidin-3-yl)ethan-1-one typically involves the reaction of pyrrolidine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production time and costs .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-(pyrrolidin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-2-(pyrrolidin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-(pyrrolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to increased biological activity. The pyrrolidine ring can interact with various proteins, affecting their function and leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorobenzoylmethyl)pyrrolidine: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Methylbenzoylmethyl)pyrrolidine: Similar structure but with a methyl group instead of fluorine.
3-(4-Nitrobenzoylmethyl)pyrrolidine: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(4-Fluorophenyl)-2-(pyrrolidin-3-yl)ethan-1-one makes it unique compared to its analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes this compound a valuable compound for developing new materials and pharmaceuticals .
Properties
Molecular Formula |
C12H14FNO |
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Molecular Weight |
207.24 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-pyrrolidin-3-ylethanone |
InChI |
InChI=1S/C12H14FNO/c13-11-3-1-10(2-4-11)12(15)7-9-5-6-14-8-9/h1-4,9,14H,5-8H2 |
InChI Key |
ICNPOTSVAWPXRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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